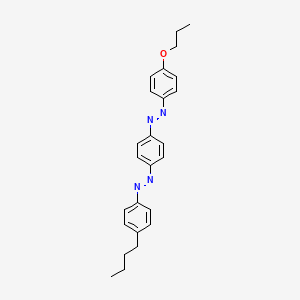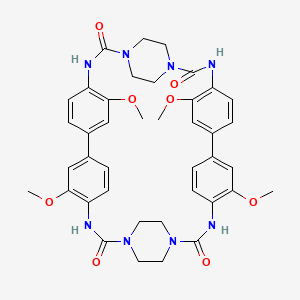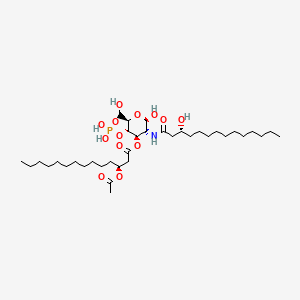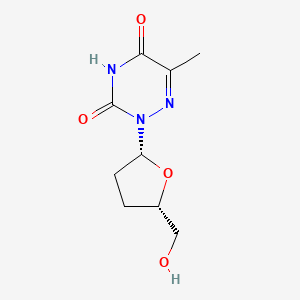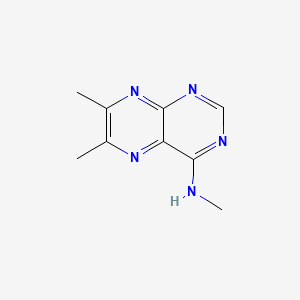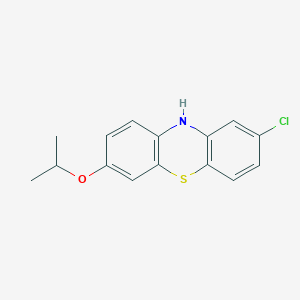
2-Chloro-7-(propan-2-yloxy)-10h-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 157953, also known as sodium hydrosulfite, is a chemical compound with the formula Na2S2O4. It is a white crystalline powder that is widely used as a reducing agent in various industrial and laboratory applications. Sodium hydrosulfite is known for its ability to decolorize and bleach materials, making it valuable in the textile and paper industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium hydrosulfite can be synthesized through several methods. One common method involves the reduction of sodium bisulfite (NaHSO3) with zinc powder in an aqueous solution. The reaction is as follows: [ \text{NaHSO}_3 + \text{Zn} \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{ZnSO}_4 ]
Another method involves the reaction of sulfur dioxide (SO2) with sodium hydroxide (NaOH) and sodium borohydride (NaBH4): [ \text{SO}_2 + 2\text{NaOH} + \text{NaBH}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{B(OH)}_3 ]
Industrial Production Methods
In industrial settings, sodium hydrosulfite is typically produced by the reaction of sodium formate (HCOONa) with sulfur dioxide (SO2) under controlled conditions. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrosulfite undergoes various chemical reactions, including:
Reduction: It is a powerful reducing agent and can reduce many organic and inorganic compounds.
Oxidation: In the presence of air, sodium hydrosulfite can be oxidized to sodium sulfate (Na2SO4).
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Reduction Reactions: Common reagents include organic compounds such as ketones and aldehydes. Conditions typically involve aqueous solutions and mild temperatures.
Oxidation Reactions: These reactions occur readily in the presence of oxygen or air.
Substitution Reactions: Nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Reduction: The major products are the reduced forms of the reactants, such as alcohols from ketones or aldehydes.
Oxidation: The major product is sodium sulfate (Na2SO4).
Substitution: The products depend on the specific nucleophile used in the reaction.
Applications De Recherche Scientifique
Sodium hydrosulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and processes.
Biology: It is used in the reduction of disulfide bonds in proteins and other biological molecules.
Medicine: It is used in the preparation of certain pharmaceuticals and as a reducing agent in some medical treatments.
Industry: It is widely used in the textile industry for bleaching and decolorizing fabrics, and in the paper industry for bleaching pulp.
Mécanisme D'action
Sodium hydrosulfite exerts its effects primarily through its reducing properties. It donates electrons to other molecules, thereby reducing them. This process involves the transfer of electrons from sodium hydrosulfite to the target molecule, resulting in the formation of reduced products. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dithionite (Na2S2O4): Similar in structure and function, used as a reducing agent.
Sodium bisulfite (NaHSO3): Used as a reducing agent and preservative.
Sodium metabisulfite (Na2S2O5): Used as a reducing agent and preservative.
Uniqueness
Sodium hydrosulfite is unique in its strong reducing properties and its ability to decolorize and bleach materials effectively. It is also relatively stable and easy to handle, making it a preferred choice in many industrial and laboratory applications.
Propriétés
Numéro CAS |
14782-61-7 |
|---|---|
Formule moléculaire |
C15H14ClNOS |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
2-chloro-7-propan-2-yloxy-10H-phenothiazine |
InChI |
InChI=1S/C15H14ClNOS/c1-9(2)18-11-4-5-12-15(8-11)19-14-6-3-10(16)7-13(14)17-12/h3-9,17H,1-2H3 |
Clé InChI |
VLAVURQCKDHMPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


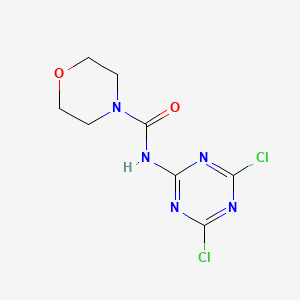
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799683.png)
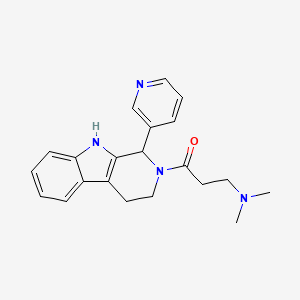
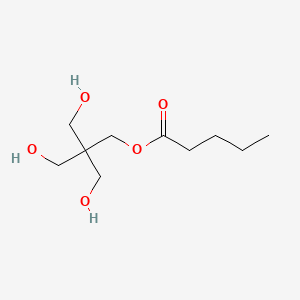
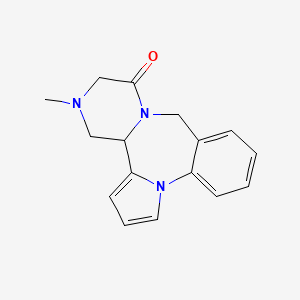

![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
